(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(4-(m-tolyl)piperazine-1-carbonyl)acrylonitrile
Description
This compound features a hybrid structure combining three key moieties:
- 5-(4-Fluorophenyl)furan-2-yl substituent: The fluorinated furan ring contributes aromaticity and lipophilicity, while the fluorine atom may influence metabolic stability and binding affinity .
Synthetic routes typically involve condensation reactions between activated acrylonitrile derivatives and pre-functionalized furan/piperazine precursors, followed by crystallization from polar aprotic solvents like DMF or ethanol .
Properties
Molecular Formula |
C25H22FN3O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(3-methylphenyl)piperazine-1-carbonyl]prop-2-enenitrile |
InChI |
InChI=1S/C25H22FN3O2/c1-18-3-2-4-22(15-18)28-11-13-29(14-12-28)25(30)20(17-27)16-23-9-10-24(31-23)19-5-7-21(26)8-6-19/h2-10,15-16H,11-14H2,1H3/b20-16+ |
InChI Key |
QPPFUDDKCZPZJT-CAPFRKAQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related molecules with variations in the acrylonitrile backbone, heterocyclic systems, and piperazine substituents (Table 1).
Table 1: Structural Comparison of Key Analogues
Key Findings from Comparative Studies
Impact of Piperazine Substituents: The m-tolyl group in the target compound enhances lipophilicity (predicted logP = 3.8) compared to the trifluoromethylphenyl analogue (logP = 4.2), which may improve membrane permeability but reduce aqueous solubility .
Role of Heterocyclic Systems :
- Furan vs. Thiophene : The oxygen atom in furan increases polarity compared to sulfur in thiophene, affecting electronic distribution and π-π stacking interactions .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability relative to chlorine, as seen in isostructural compounds (), which showed longer plasma half-lives for fluorinated derivatives .
Backbone Modifications :
- Replacing acrylonitrile with acrylate esters () reduces electrophilicity, diminishing reactivity in nucleophilic environments but improving stability under physiological conditions .
Crystallographic and Conformational Insights :
- X-ray studies () confirm that the piperazine ring adopts a chair conformation in all analogues, while the acrylonitrile group maintains an (E)-configuration to minimize steric clash .
- Intramolecular hydrogen bonds (e.g., C–H···O/F) stabilize planar conformations in fluorophenyl-containing derivatives .
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